![molecular formula C15H19Cl2N3O3 B14600839 1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole;nitric acid CAS No. 58831-33-7](/img/structure/B14600839.png)
1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole;nitric acid is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is known for its antifungal properties and is commonly used in various pharmaceutical formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole typically involves the reaction of 2,4-dichlorobenzyl chloride with 4-methylpentan-2-amine to form the intermediate, which is then reacted with imidazole. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce the corresponding amines .
Applications De Recherche Scientifique
1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its antifungal and antibacterial properties.
Medicine: Incorporated into pharmaceutical formulations for the treatment of fungal infections.
Industry: Used in the production of antifungal creams and ointments
Mécanisme D'action
The mechanism of action of 1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole involves the inhibition of fungal cytochrome P-450 sterol C-14 α-demethylation. This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fenticonazole: Another imidazole derivative with similar antifungal properties.
Miconazole: Widely used in antifungal treatments.
Econazole: Known for its broad-spectrum antifungal activity .
Uniqueness
1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole is unique due to its specific molecular structure, which provides a distinct mechanism of action and a broad spectrum of antifungal activity. Its effectiveness in treating various fungal infections makes it a valuable compound in both research and clinical settings .
Propriétés
Numéro CAS |
58831-33-7 |
|---|---|
Formule moléculaire |
C15H19Cl2N3O3 |
Poids moléculaire |
360.2 g/mol |
Nom IUPAC |
1-[2-(2,4-dichlorophenyl)-4-methylpentyl]imidazole;nitric acid |
InChI |
InChI=1S/C15H18Cl2N2.HNO3/c1-11(2)7-12(9-19-6-5-18-10-19)14-4-3-13(16)8-15(14)17;2-1(3)4/h3-6,8,10-12H,7,9H2,1-2H3;(H,2,3,4) |
Clé InChI |
ANQUCNMYBAXIEN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


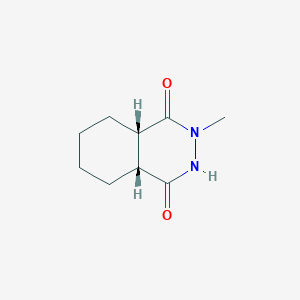
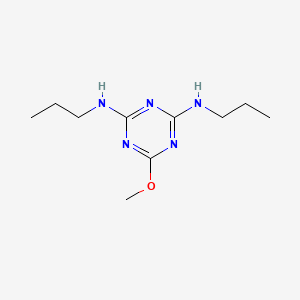
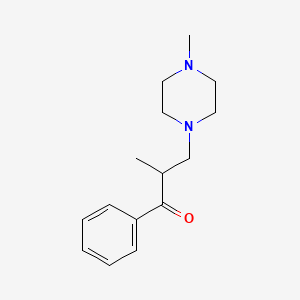
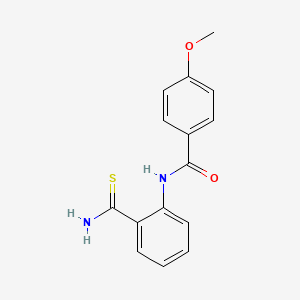
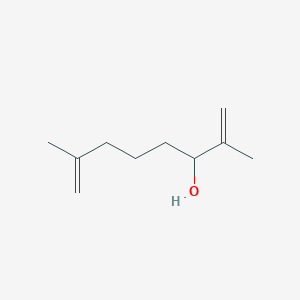
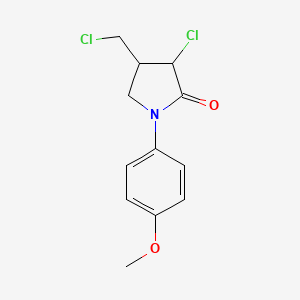
![2-[Dibromo(nitro)methyl]-1-methylimidazolidine](/img/structure/B14600796.png)
![2-[(Prop-2-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14600800.png)
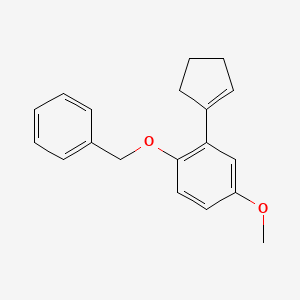
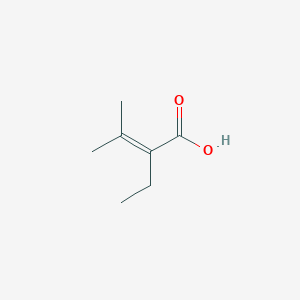

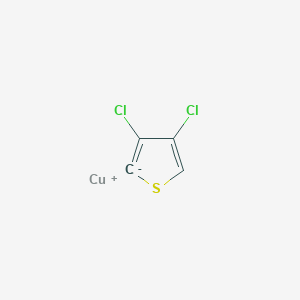
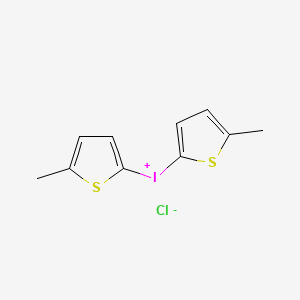
![1-[2-Chloro-1-(4-ethoxyphenyl)propyl]-4-(2-methylpropyl)benzene](/img/structure/B14600848.png)
